Lantus SoloStar is a long-acting insulin analogue used primarily in the management of diabetes mellitus, specifically type 1 and type 2 diabetes. The active ingredient in Lantus SoloStar is insulin glargine, which is produced through recombinant DNA technology using a non-pathogenic strain of Escherichia coli. This formulation allows for once-daily subcutaneous administration to help control blood glucose levels effectively.
Insulin glargine, the active component of Lantus, is synthesized via recombinant DNA technology. This method involves inserting the gene responsible for insulin production into a bacterial host, enabling the organism to produce insulin glargine in large quantities. The final product is formulated into a sterile solution suitable for injection.
Lantus SoloStar falls under the pharmacotherapeutic group of "insulins and analogues for injection" and is classified as a long-acting insulin. Its Anatomical Therapeutic Chemical (ATC) classification code is A10AE04, indicating its use in diabetes management.
The synthesis of insulin glargine involves several key steps:
Insulin glargine differs from human insulin by two modifications:
The molecular formula of insulin glargine is , with a molecular weight of approximately 6063 Daltons. The structural modifications contribute to its unique properties compared to regular human insulin.
Insulin glargine undergoes specific reactions upon administration:
The slow release mechanism ensures that there are no pronounced peaks in serum insulin levels, providing stable glycemic control over a 24-hour period.
Insulin glargine acts by mimicking the effects of endogenous insulin:
The pharmacodynamic profile shows that insulin glargine maintains blood glucose levels without significant peaks or troughs, making it suitable for basal insulin therapy.
Lantus SoloStar is primarily used for:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5